molecular formula C12H9F3O2 B6279828 1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one CAS No. 2309454-11-1

1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B6279828
CAS No.: 2309454-11-1
M. Wt: 242.2
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Description

1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one is an organic compound that features a unique combination of a dihydrofuran ring, difluoroethanone, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydrofuran ring: This can be achieved through the cyclization of an appropriate precursor, such as a 1,4-diketone, under acidic or basic conditions.

    Introduction of the difluoroethanone group: This step often involves the use of difluoromethyl ketone reagents, which can be introduced through nucleophilic substitution reactions.

    Attachment of the fluorophenyl group: This can be accomplished via a Friedel-Crafts acylation reaction, where the fluorophenyl group is introduced using a fluorobenzene derivative and a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The difluoroethanone group can form hydrogen bonds or other interactions with active sites of enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one: Lacks the fluorophenyl group, which may result in different biological activity and binding properties.

    1-(4,5-dihydrofuran-3-yl)-2-fluoro-2-(4-fluorophenyl)ethan-1-one: Contains only one fluorine atom on the ethanone group, potentially altering its reactivity and interactions.

    1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-phenylethan-1-one: Lacks the fluorine atom on the phenyl group, which may affect its binding affinity and specificity.

Uniqueness

1-(4,5-dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of both difluoroethanone and fluorophenyl groups, which can confer distinct chemical and biological properties. These features may enhance its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

2309454-11-1

Molecular Formula

C12H9F3O2

Molecular Weight

242.2

Purity

95

Origin of Product

United States

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